molecular formula C17H20N2O3 B2421729 1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol CAS No. 338392-17-9

1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol

Cat. No.: B2421729
CAS No.: 338392-17-9
M. Wt: 300.358
InChI Key: RVSBHWUUPHHHAC-UHFFFAOYSA-N
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Description

1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol is a complex organic compound that features both a furan and an indole moiety. The presence of these heterocyclic structures suggests potential biological activity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol typically involves multiple steps, starting with the preparation of the furan and indole intermediates. The furan moiety can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the indole moiety can be prepared via the Fischer indole synthesis. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the indole can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group on the indole can yield aniline derivatives.

Scientific Research Applications

1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol likely involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and indole moieties can bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-3-yl)oxy]-2-propanol: Similar structure but with a different substitution pattern on the indole ring.

    1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-5-yl)oxy]-2-propanol: Similar structure but with a different substitution pattern on the indole ring.

Uniqueness

The unique combination of the furan and indole moieties in 1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(furan-2-ylmethylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-8-15-16(19-12)5-2-6-17(15)22-11-13(20)9-18-10-14-4-3-7-21-14/h2-8,13,18-20H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSBHWUUPHHHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321423
Record name 1-(furan-2-ylmethylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338392-17-9
Record name 1-(furan-2-ylmethylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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